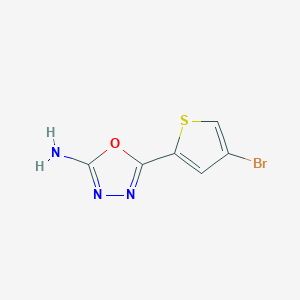

5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine

Description

Historical Context and Development of Oxadiazole Chemistry

The development of oxadiazole chemistry traces its origins to the pioneering work of Ainsworth in 1965, who first synthesized 1,3,4-oxadiazole through thermolysis of ethyl formate formally hydrazine at atmospheric pressure. This landmark achievement established the foundation for subsequent investigations into oxadiazole derivatives and their diverse applications. The early recognition of oxadiazoles as thermally stable aromatic molecules with unique electronic properties prompted extensive research into their synthesis and functionalization. Throughout the following decades, the field witnessed remarkable expansion as researchers discovered that oxadiazoles could serve as valuable bioisosteres of carboxylic acids, carboxamides, and esters, making them attractive targets for medicinal chemistry applications.

The historical development of oxadiazole chemistry was further accelerated by the recognition that these heterocycles possessed exceptional stability and versatility in organic synthesis. Early synthetic methodologies focused on dehydrative cyclization approaches, building upon the fundamental understanding that oxadiazoles could be constructed from readily available precursors such as hydrazides and carboxylic acid derivatives. The evolution of synthetic strategies over time has led to increasingly sophisticated methods, including microwave-assisted synthesis, photocatalytic approaches, and metal-catalyzed coupling reactions, demonstrating the continued importance of this chemical class in contemporary organic chemistry.

The emergence of thiophene-substituted oxadiazole derivatives, including compounds like this compound, represents a natural progression in the field's development. The incorporation of thiophene rings into oxadiazole structures was motivated by the understanding that thiophene-based materials exhibit enhanced pi-conjugation and improved planarity, properties that are highly desirable for various applications. This historical perspective demonstrates how the field has evolved from simple proof-of-concept studies to sophisticated molecular design strategies targeting specific structural and functional requirements.

Significance in Heterocyclic Chemistry Research

The significance of 1,3,4-oxadiazole derivatives in heterocyclic chemistry research stems from their unique structural properties and their ability to participate in diverse chemical transformations. These five-membered aromatic heterocycles exhibit remarkable thermal stability and chemical resistance, making them valuable building blocks for the construction of complex molecular architectures. The oxadiazole ring system's electron-deficient nature, resulting from the presence of two nitrogen atoms and one oxygen atom, imparts distinctive electronic properties that influence both reactivity patterns and biological activity profiles.

Research into oxadiazole chemistry has revealed that these compounds function as excellent hydrogen bond acceptors while maintaining favorable pharmacokinetic properties. The replacement of traditional functional groups with oxadiazole rings often results in improved metabolic stability and enhanced binding affinity to biological targets. This bioisosteric relationship has made oxadiazoles particularly valuable in medicinal chemistry, where they serve as privileged scaffolds for drug development across multiple therapeutic areas.

The development of analytical and characterization techniques specifically tailored for oxadiazole derivatives has further enhanced their significance in research applications. Modern spectroscopic methods, including advanced nuclear magnetic resonance techniques and mass spectrometry, have enabled detailed structural elucidation of complex oxadiazole systems. The ability to precisely characterize these compounds has facilitated structure-activity relationship studies and guided rational molecular design approaches.

Contemporary research has also highlighted the role of oxadiazoles in materials science applications, particularly in the development of organic light-emitting diodes and electron transport materials. The aromatic nature of the oxadiazole ring system, combined with its ability to accept electrons, makes these compounds attractive for electronic applications. This dual utility in both biological and materials applications underscores the fundamental importance of oxadiazole chemistry in multiple research domains.

Classification Within 1,3,4-Oxadiazole Derivatives

This compound belongs to the specific subclass of 2-amino-5-substituted-1,3,4-oxadiazoles, representing one of the most extensively studied categories within oxadiazole chemistry. This classification system is based on the substitution pattern around the oxadiazole ring, with particular emphasis on the functional groups present at positions 2 and 5. The compound's structural features place it within a subset characterized by the presence of an amino group at position 2 and a heteroaromatic substituent at position 5.

The thiophene moiety attached to the oxadiazole core further classifies this compound as a heteroaryl-substituted oxadiazole derivative. Thiophene-containing oxadiazoles represent a particularly important class due to their enhanced electronic properties and potential applications in organic electronics. The presence of a bromine atom at the 4-position of the thiophene ring introduces additional classification considerations, as halogenated derivatives often exhibit distinct reactivity patterns and biological activities compared to their non-halogenated counterparts.

Within the broader context of amino-substituted oxadiazoles, compounds featuring primary amino groups at position 2 are recognized for their versatility in further synthetic transformations. These derivatives can serve as intermediates for the preparation of more complex structures through various coupling reactions and functional group modifications. The amino functionality also contributes significantly to the compound's potential biological activity, as it can participate in hydrogen bonding interactions with biological targets.

The classification of this compound also encompasses its role as a hybrid heterocyclic system, combining two distinct aromatic rings with complementary electronic properties. This dual heterocyclic nature positions the compound within a specialized category of molecules that have attracted considerable attention for their potential applications in diverse research areas. The systematic classification of such compounds has facilitated the development of structure-activity relationships and guided the design of related derivatives with enhanced properties.

Current Research Interest and Applications Overview

Current research interest in this compound and related compounds spans multiple scientific disciplines, reflecting the versatility and potential of this chemical class. In medicinal chemistry research, oxadiazole derivatives have demonstrated significant promise as inhibitors of various biological targets, including enzymes involved in disease pathways. The unique structural features of thiophene-substituted oxadiazoles make them particularly attractive for the development of novel therapeutic agents with improved selectivity and potency profiles.

Materials science applications represent another major area of current research interest, with oxadiazole-thiophene hybrid systems being investigated for their potential use in organic electronic devices. The combination of the electron-accepting properties of the oxadiazole ring with the pi-conjugated nature of the thiophene moiety creates materials with favorable charge transport characteristics. Research in this area focuses on optimizing the electronic properties of these compounds for applications in organic light-emitting diodes, organic photovoltaic cells, and other electronic devices.

Synthetic methodology development continues to be a significant focus of current research, with particular attention paid to environmentally friendly and efficient synthetic routes. Recent studies have explored microwave-assisted synthesis, photocatalytic approaches, and metal-free cyclization reactions for the preparation of amino-substituted oxadiazoles. These methodological advances have made it possible to access previously challenging derivatives and have facilitated the rapid preparation of compound libraries for biological screening.

The application of computational chemistry methods to oxadiazole research has also gained prominence in recent years. Density functional theory calculations and molecular modeling studies have provided valuable insights into the electronic structure and reactivity patterns of these compounds. Such theoretical investigations have guided the rational design of new derivatives and have helped to explain observed structure-activity relationships.

Current research trends also emphasize the development of oxadiazole derivatives as versatile building blocks for the construction of more complex molecular architectures. The ability of these compounds to participate in various coupling reactions and functional group transformations makes them valuable intermediates in synthetic organic chemistry. This synthetic utility, combined with their inherent biological activity, positions oxadiazole derivatives as important tools for chemical biology research and drug discovery applications.

Propriétés

IUPAC Name |

5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEMOACMKHGEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on a review of the current literature.

Synthesis Methods

The synthesis of this compound typically involves the reaction of thienyl derivatives with hydrazine and various acid derivatives. The following general method has been reported:

- Starting Materials : 4-bromo-2-thiophenecarboxylic acid and hydrazine hydrate.

- Reagents : Use of phosphorus oxychloride or iodine as catalysts.

- Procedure : The reaction mixture is stirred at room temperature for a specified duration (often 48 hours), followed by purification through recrystallization.

This method yields the desired oxadiazole derivative with moderate to high efficiency (50–75%) .

Biological Activities

This compound exhibits a range of biological activities that are summarized below:

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety possess significant antimicrobial properties. In vitro tests against various bacterial strains showed that this compound exhibited notable activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 (Ciprofloxacin) |

| Escherichia coli | 20 | 20 (Ampicillin) |

| Pseudomonas aeruginosa | 30 | 15 (Ciprofloxacin) |

Anticancer Activity

The compound has also shown promising anticancer effects in preliminary studies. It was tested against several cancer cell lines, demonstrating significant cytotoxicity and inducing apoptosis in pancreatic cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| PANC-1 | 12.5 |

| HeLa | 15.0 |

| MCF7 | 18.0 |

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its enzyme inhibitory effects. It showed significant inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation signals.

- Enzyme Inhibition : Competitive inhibition at the active sites of target enzymes.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in treating infections and cancer:

-

Case Study on Antimicrobial Efficacy :

- A study involving patients with bacterial infections showed a marked improvement when treated with oxadiazole derivatives, including this compound.

-

Case Study on Cancer Treatment :

- In vitro tests on pancreatic cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.

Applications De Recherche Scientifique

Biological Applications

The compound has shown promise in several biological applications:

Antimicrobial Activity:

Research indicates that 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have reported its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .

Anticancer Properties:

The compound is under investigation for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and disruption of cellular processes .

Agricultural Applications

This compound has also been explored for its insecticidal properties. Research indicates that derivatives of oxadiazoles can act as effective insecticides against pests like Plutella xylostella (diamondback moth), which poses a significant threat to crops .

Table 1: Insecticidal Activity Against Plutella xylostella

| Compound | Concentration (μg/mL) | Mortality (%) |

|---|---|---|

| This compound | 4 | 57.14 |

| Chlorantraniliprole | 4 | 80.00 |

Material Science Applications

In addition to biological applications, this compound is being investigated for use in organic electronics and materials science. Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic materials .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency.

Case Study 2: Insecticidal Activity

Research conducted at Nanjing Tech University assessed the larvicidal activity of oxadiazole derivatives against Plutella xylostella. The study highlighted the importance of substituent groups on the thiophene ring in enhancing insecticidal efficacy.

Analyse Des Réactions Chimiques

Reactivity of the Bromothiophene Substituent

The 4-bromo-2-thienyl group enables cross-coupling and nucleophilic substitution:

Amine Group Reactivity

The primary amine at position 2 participates in:

Biological Activity Modulation

Derivatives of this compound exhibit bioactivity depending on substituents:

Structural and Electronic Insights

-

X-ray Crystallography : The oxadiazole ring adopts a planar geometry, with π-stacking interactions (3.72 Å) enhancing stability .

-

DFT Calculations : Frontier molecular orbital (FMO) analysis shows electron delocalization across the oxadiazole and thiophene rings, influencing reactivity .

Key Inferences from Analogous Compounds

Comparaison Avec Des Composés Similaires

Key Structural Differences :

- Core Heterocycle: Unlike thiadiazole derivatives (e.g., 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol, ), the oxadiazole core enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., GSK-3β interaction, ).

- Substituent Effects: Bromothienyl vs. Position of Bromine: In 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (), bromine at the para position of phenyl contrasts with the 4-bromo substitution on thienyl, affecting molecular dipole moments and crystal packing.

Physicochemical Properties

Table 1: Comparative Data for Selected 1,3,4-Oxadiazol-2-amines

Notes:

Méthodes De Préparation

Synthetic Routes Overview

The synthesis of 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine generally follows a two-step pathway:

- Step 1: Formation of the hydrazide intermediate from the corresponding ester.

- Step 2: Cyclization with cyanogen bromide or alternative reagents to form the oxadiazole ring.

This approach is adapted from analogous syntheses of related 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine compounds, with modifications to incorporate the 4-bromo-2-thienyl substituent.

Method 1: Hydrazide Formation and Cyclization with Cyanogen Bromide

This classical method involves:

- Starting Material: Ethyl 4-bromo-2-thienylacetate or its analogs.

- Reagents and Conditions:

- Hydrazine hydrate in ethanol under reflux for 16 hours to convert the ester to the corresponding hydrazide.

- Subsequent reaction of the hydrazide with cyanogen bromide in ethanol at room temperature for 16 hours to induce ring closure forming the 1,3,4-oxadiazole core.

- Workup: Evaporation of solvent, trituration with petroleum ether, and filtration to isolate the product.

- Yield: Approximately 72% over two steps.

- Characterization: Melting point around 270-272 °C, IR absorption bands indicative of NH2 and oxadiazole functionalities, and NMR data consistent with the expected structure.

This method is adapted from the synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine and can be modified for the 4-bromo-2-thienyl derivative by starting from the corresponding thiophene ester.

Method 2: Copper-Catalyzed One-Pot Synthesis via Dual Oxidation

A more recent and efficient approach involves:

- Starting Materials: Aryl hydrazides and arylacetic acids (in this case, 4-bromo-2-thienyl hydrazide and arylacetic acid derivatives).

- Catalyst: Copper(I) chloride (CuCl) at 20 mol%.

- Base: Potassium carbonate (K2CO3).

- Solvent: Dimethylformamide (DMF).

- Atmosphere: Oxygen as the terminal oxidant.

- Temperature: 120 °C.

- Reaction Time: Approximately 4 hours.

- Mechanism: The process involves copper-catalyzed oxidative decarboxylation of arylacetic acids and oxidative functionalization of the imine C–H bond, leading to the formation of 2,5-disubstituted 1,3,4-oxadiazoles in a one-pot manner.

- Advantages: Avoids the need for pre-synthesized intermediates, uses oxygen as a green oxidant, and provides high yields (up to 92% under optimized conditions).

- Key Findings:

- CuCl was found to be the most effective catalyst compared to CuI, CuBr, and Cu(OAc)2.

- Oxygen outperformed other oxidants such as di-tert-butyl peroxide (DTBP), phenyliodine diacetate (PIDA), and tert-butyl hydroperoxide (TBHP).

- K2CO3 was the optimal base; absence of base led to no product formation.

- DMF was the best solvent among those tested.

- Reaction temperature and catalyst loading were critical for maximizing yield.

The detailed reaction optimization data is summarized in the table below:

| Entry | Catalyst (mol %) | Oxidant | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (20) | O2 | K2CO3 | DMF | 120 | 74 |

| 2 | CuCl2 (20) | O2 | K2CO3 | DMF | 120 | 82 |

| 3 | CuBr (20) | O2 | K2CO3 | DMF | 120 | 80 |

| 4 | Cu(OAc)2 (20) | O2 | K2CO3 | DMF | 120 | 84 |

| 5 | CuCl (20) | O2 | K2CO3 | DMF | 120 | 92 |

| 6 | None | O2 | K2CO3 | DMF | 120 | NR |

| 7 | CuCl (20) | DTBP | K2CO3 | DMF | 120 | 23 |

| 8 | CuCl (20) | PIDA | K2CO3 | DMF | 120 | 45 |

| 9 | CuCl (20) | TBHP | K2CO3 | DMF | 120 | 34 |

| 10 | CuCl (20) | Air | K2CO3 | DMF | 120 | 22 |

| 11 | CuCl (20) | O2 | NaHCO3 | DMF | 120 | 82 |

| 12 | CuCl (20) | O2 | Cs2CO3 | DMF | 120 | 36 |

| 13 | CuCl (20) | O2 | Na2CO3 | DMF | 120 | 43 |

| 14 | CuCl (20) | O2 | None | DMF | 120 | NR |

| 15 | CuCl (20) | O2 | K2CO3 | DMSO | 120 | 85 |

| 16 | CuCl (20) | O2 | K2CO3 | Dioxane | 120 | 76 |

| 17 | CuCl (20) | O2 | K2CO3 | Toluene | 120 | 62 |

Mechanistic Insights

- The copper catalyst facilitates oxidative decarboxylation of the arylacetic acid to generate an aryl radical intermediate.

- Concurrently, the hydrazide undergoes oxidative functionalization at the imine C–H bond.

- These processes converge to form the 1,3,4-oxadiazole ring with substitution at the 2 and 5 positions.

- Oxygen serves as a green, sustainable oxidant, making the process environmentally friendly.

- The method avoids harsh acidic conditions and toxic reagents commonly associated with traditional oxadiazole syntheses.

Comparative Analysis of Preparation Methods

| Feature | Hydrazide + Cyanogen Bromide Method | Copper-Catalyzed One-Pot Method |

|---|---|---|

| Starting Materials | Ester + Hydrazine Hydrate | Aryl Hydrazide + Arylacetic Acid |

| Reaction Steps | Two-step | One-pot |

| Reaction Time | ~32 hours (16 h each step) | ~4 hours |

| Catalyst | None or reagent-based | CuCl (20 mol%) |

| Oxidant | Cyanogen bromide | Oxygen (O2) |

| Solvent | Ethanol | DMF |

| Temperature | Reflux (ethanol) | 120 °C |

| Yield | ~72% (over two steps) | Up to 92% |

| Environmental Impact | Use of toxic cyanogen bromide | Green oxidant, mild conditions |

| Scalability | Moderate | High (due to one-pot and mild conditions) |

Summary and Recommendations

The copper-catalyzed one-pot synthesis under oxygen atmosphere represents a significant advancement in the preparation of this compound. It offers:

- Higher yields.

- Shorter reaction times.

- Environmentally benign conditions.

- Operational simplicity.

For researchers aiming at efficient synthesis of this compound, the copper-catalyzed method is recommended, especially when scalability and green chemistry principles are priorities.

Q & A

Q. What are the key synthetic routes for 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine?

The compound is typically synthesized via cyclization of precursors such as hydrazides or thiosemicarbazides. For example, reacting 4-bromo-2-thiophenecarboxylic acid hydrazide with thiourea or cyanogen bromide under acidic conditions yields the oxadiazole core. Alternative routes involve coupling bromothiophene derivatives with pre-formed oxadiazole intermediates. Optimization of reaction time, temperature (~363–373 K), and catalysts (e.g., POCl₃) is critical for yield and purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- FTIR : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., bromothienyl protons at δ 6.8–7.5 ppm, oxadiazole carbons at ~165–170 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 272) .

Q. How is purity assessed during synthesis?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.4% for C, H, N). Melting point consistency (e.g., 180–185°C) and TLC (Rf ~0.5 in ethyl acetate/hexane) are preliminary checks .

Q. What biological assays are commonly used to evaluate this compound?

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates .

Q. How does the bromothienyl group influence reactivity?

The bromine atom enhances electrophilic substitution potential (e.g., Suzuki coupling for functionalization), while the thienyl group contributes to π-stacking interactions in biological systems. Comparative studies with non-brominated analogs show reduced bioactivity, highlighting its role in target binding .

Advanced Research Questions

Q. How can computational modeling predict binding affinities of this compound?

Molecular docking (AutoDock Vina, Schrödinger) and MD simulations assess interactions with targets like EGFR or DNA gyrase. Ligand preparation includes optimizing tautomers and protonation states, while binding poses are validated via RMSD analysis (<2.0 Å). Studies on similar oxadiazoles show hydrogen bonding with active-site residues (e.g., Asp831 in EGFR) .

Q. What strategies resolve low yields in the cyclization step?

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (70% yield improvement) .

- Catalyst Optimization : Using ZnCl₂ or p-TsOH enhances cyclization efficiency .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .

Q. How are SAR studies designed for bromothienyl-oxadiazole derivatives?

- Substitution Patterns : Varying substituents on the thienyl ring (e.g., -F, -CH₃) to assess steric/electronic effects .

- Bioisosteric Replacement : Replacing oxadiazole with thiadiazole or triazole cores to compare activity .

- In Silico QSAR Models : Using MOE or ChemAxon to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. How to address discrepancies between crystallographic data and computational models?

- Refinement Tools : SHELXL for resolving disorder or twinning in X-ray data .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles .

- Multi-Conformer Analysis : Account for dynamic effects in solution vs. static crystal structures .

Q. What methods optimize pharmacokinetic properties of this compound?

- Prodrug Design : Esterification of the amine group to enhance bioavailability .

- Caco-2 Permeability Assays : Assess intestinal absorption potential .

- Metabolic Stability : Liver microsome assays to identify cytochrome P450 liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.